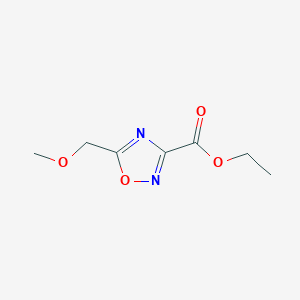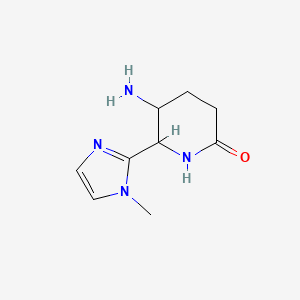
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes an oxadiazole ring substituted with an ethyl ester and a methoxymethyl group. The oxadiazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with methoxymethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced heterocyclic derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its stable oxadiazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparación Con Compuestos Similares
- Ethyl 5-(methoxymethyl)furan-2-carboxylate
- 5-(Methoxymethyl)norbornene
- 5-(Hydroxymethyl)furfural
Comparison: Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate stands out due to its unique oxadiazole ring, which imparts greater stability and versatility compared to similar compounds
Propiedades
Fórmula molecular |
C7H10N2O4 |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-3-12-7(10)6-8-5(4-11-2)13-9-6/h3-4H2,1-2H3 |
Clave InChI |
XTYRIOSUODDBLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)
![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)
![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)
![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)
![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)



![4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12314079.png)

![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)

![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

